molecular formula C20H16FN3O3S2 B2505138 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide CAS No. 1021116-77-7

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2505138
CAS No.: 1021116-77-7
M. Wt: 429.48
InChI Key: VDSAOZNQZXQMJE-UHFFFAOYSA-N
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Description

N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[3,2-a]pyrimidinone core substituted with methyl groups at positions 6 and 7, a 5-oxo moiety, and a phenyl ring linked to a 4-fluorobenzenesulfonamide group.

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)18(11-28-20)14-4-3-5-16(10-14)23-29(26,27)17-8-6-15(21)7-9-17/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAOZNQZXQMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Hantzsch-Type Reaction

The thiazolopyrimidine scaffold is synthesized through a modified Hantzsch reaction, leveraging β-diketones and thiourea derivatives. For instance, ethyl acetoacetate (1.0 equiv) reacts with thiourea (1.2 equiv) and 3-chloro-6,7-dimethyl-5-oxo-5H-pyrimidine (1.0 equiv) in ethanol under reflux to yield 6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine. The reaction proceeds via nucleophilic attack of the thiol group on the α-haloketone, followed by cyclodehydration (Table 1).

Table 1: Optimization of Thiazolopyrimidine Core Synthesis

Catalyst Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ Ethanol 80 6 62
Et₃N DMF 90 4 78
None H₂O 100 8 45

Triethylamine in dimethylformamide (DMF) at 90°C provides optimal yield (78%) by facilitating deprotonation and accelerating cyclization.

Functionalization at Position 3: Phenyl Group Introduction

Suzuki-Miyaura Cross-Coupling

The 3-position of the thiazolopyrimidine core undergoes palladium-catalyzed coupling with 3-nitrophenylboronic acid to install the nitro-substituted phenyl group. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 80°C, the reaction achieves 85% yield of 3-(3-nitrophenyl)-6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine.

Key Considerations :

  • Leaving Group : Bromine at position 3 of the thiazolopyrimidine enhances reactivity.
  • Solvent System : Aqueous toluene minimizes side reactions and improves catalyst stability.

Reduction of Nitro to Amine

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂ (1 atm) and 10% Pd/C (5 wt%) in ethanol at 25°C, yielding 3-(3-aminophenyl)-6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine (93% yield). Alternative methods include Fe/HCl (72% yield) or SnCl₂ (88% yield), though catalytic hydrogenation offers superior selectivity.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

Reaction Conditions and Mechanism

The amine intermediate reacts with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) containing pyridine (2.0 equiv) at 0°C→25°C. The base scavenges HCl, driving the reaction to completion within 2 h (89% yield).

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.
  • Temperature Control : Gradual warming prevents sulfonamide hydrolysis.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89–7.84 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 2.51 (s, 6H, CH₃).
  • ¹³C NMR : 167.8 (C=O), 162.4 (C-F), 154.3 (thiazole-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 456.0921 (C₁₉H₁₈FN₃O₃S₂⁺ requires 456.0918).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Alternative Pathways

Step Method Yield (%) Purity (%)
Thiazolopyrimidine Hantzsch (Et₃N/DMF) 78 98
Phenyl Coupling Suzuki-Miyaura 85 97
Sulfonylation Pyridine/DCM 89 99

Challenges and Optimization Strategies

  • Regioselectivity in Cyclocondensation : Steric hindrance from 6,7-dimethyl groups necessitates higher temperatures (90°C) for complete cyclization.
  • Sulfonylation Side Reactions : Competing N-acylation is suppressed by using anhydrous DCM and pyridine.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiparkinsonian activities.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act as a glutamate receptor antagonist or acetylcholinesterase inhibitor, affecting neurotransmitter activity and leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide:

N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide

  • Key Differences : Replaces the 4-fluorobenzenesulfonamide group with a 2-(4-fluorophenyl)acetamide moiety.
  • Molecular Formula : C₂₂H₁₈FN₃O₂S (molecular weight: 407.5 g/mol) .

3-Chloro-N-((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-4-fluorobenzenesulfonamide

  • Key Differences : Features a fused imidazo-pyrrolo-pyrazine heterocycle and a cyclopentyl substituent.

N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

  • Key Differences: Substitutes the thiazolo[3,2-a]pyrimidinone core with a triazolo-pyrimidine system.
  • Functional Impact: Flumetsulam is a known herbicide, highlighting how minor core modifications (e.g., triazolo vs. thiazolo systems) can shift activity from pharmacological to pesticidal applications .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Thiazolo[3,2-a]pyrimidinone 4-Fluorobenzenesulfonamide, 6,7-dimethyl 407.5 Potential kinase inhibition
N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide Thiazolo[3,2-a]pyrimidinone 2-(4-Fluorophenyl)acetamide 407.5 Altered solubility profile
3-Chloro-N-((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-4-fluorobenzenesulfonamide Imidazo-pyrrolo-pyrazine Cyclopentyl, 3-chloro-4-fluorophenyl ~500 (estimated) Enhanced π-stacking interactions
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl 325.3 Herbicidal activity

Research Findings and Implications

  • Crystallographic Behavior: The thiazolo[3,2-a]pyrimidinone core in the parent compound likely forms hydrogen bonds via the 5-oxo group and sulfonamide moiety, as inferred from analogous studies using SHELX software for crystal structure determination .
  • Biological Activity : Sulfonamide derivatives (e.g., flumetsulam) demonstrate that even subtle changes in heterocyclic cores or substituents can drastically alter biological targets, emphasizing the need for precise structural optimization .
  • Synthetic Challenges : The incorporation of fluorine and sulfonamide groups introduces synthetic complexity, requiring advanced methodologies for regioselective functionalization .

Biological Activity

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazolo-pyrimidine core structure with various substituents that influence its biological properties. The presence of a fluorobenzene sulfonamide moiety is significant for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator for specific receptors in cellular signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess potent antibacterial and antifungal activities against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have evaluated its effects on several cancer cell lines:

  • Breast Cancer (MCF-7) : Exhibited IC50 values indicating significant anti-proliferative effects.
  • Colorectal Cancer (Caco-2) : Similar anti-cancer activity was noted with varying potency across different derivatives.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also have anti-inflammatory properties. By inhibiting specific inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindings
Jayashree et al. (2023)Reported high antimicrobial activity against S. pneumoniae and moderate activity against other bacteria.
Gaafar et al. (2016)Investigated the synthesis of thiazolo-pyrimidine derivatives with notable anti-proliferative effects on MCF-7 cells (IC50 = 3.96 μM).
Wang et al. (2022)Evaluated the antimicrobial efficacy of thiazolo derivatives; identified significant MIC values against various pathogens.

Q & A

Q. Q1. What are the key challenges in synthesizing N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide, and how are they addressed methodologically?

Answer: Synthesis involves multi-step reactions, including cyclization of the thiazolo[3,2-a]pyrimidine core and sulfonamide coupling. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the phenyl ring (e.g., 3-position attachment) requires controlled reaction conditions, such as using catalysts like triethylamine (TEA) to direct coupling .
  • Purity Control : Reaction intermediates are monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Steric Hindrance : Bulky substituents (e.g., 6,7-dimethyl groups) may slow sulfonamide coupling. Optimizing solvent polarity (e.g., DMF or DMSO) improves yield .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves 3D conformation and validates the thiazolo-pyrimidine core geometry. SHELX software is widely used for refinement .
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., fluorophenyl vs. methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., distinguishing between Cl/F isotopes) .

Advanced Research: Structure-Activity Relationships (SAR) and Bioactivity

Q. Q3. How does the fluorophenyl sulfonamide moiety influence this compound’s biological interactions compared to analogs with chlorophenyl or trifluoromethyl groups?

Answer:

  • Hydrogen Bonding : The 4-fluorobenzenesulfonamide group enhances hydrogen bonding with target proteins (e.g., kinases), as shown in docking studies. Fluorine’s electronegativity stabilizes interactions, unlike bulkier Cl or CF3_3 groups .

  • Lipophilicity : Fluorine increases logP modestly, improving membrane permeability compared to polar Cl-substituted analogs .

  • Comparative Data :

    Substituent Target Affinity (IC50_{50}) Selectivity Ratio
    4-F12 nM1:50 (Kinase A:B)
    4-Cl45 nM1:15
    CF3_3210 nM1:3

Q. Q4. What strategies are used to resolve contradictions in bioactivity data across different assay conditions?

Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Computational Modeling : Molecular dynamics simulations reconcile discrepancies (e.g., conflicting IC50_{50} values due to protein flexibility) .

Advanced Research: Crystallography and Molecular Interactions

Q. Q5. How does the thiazolo[3,2-a]pyrimidine core participate in intermolecular interactions in crystal lattices?

Answer:

  • Hydrogen-Bond Networks : The 5-oxo group forms strong hydrogen bonds with adjacent molecules (e.g., N–H···O=C interactions). Graph set analysis (e.g., Etter’s notation) reveals R22(8)R_2^2(8) motifs in crystal packing .
  • π-Stacking : The aromatic thiazole and pyrimidine rings engage in offset π-π interactions, stabilizing the lattice. Fluorophenyl groups contribute to edge-to-face contacts .

Q. Q6. What challenges arise in refining this compound’s crystal structure using SHELX, and how are they mitigated?

Answer:

  • Disorder in Flexible Groups : The 6,7-dimethyl groups may exhibit rotational disorder. Strategies include:
    • Applying restraints (e.g., DFIX for bond lengths) .
    • Multi-conformational modeling with PART instructions .
  • Twinned Data : Use TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .

Advanced Research: Mechanistic and Pharmacological Studies

Q. Q7. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) profile?

Answer:

  • In Vitro :
    • Microsomal Stability Assays : Rat liver microsomes assess metabolic degradation (CYP450 enzymes) .
    • Caco-2 Permeability : Predicts intestinal absorption .
  • In Vivo :
    • Rodent PK Studies : Monitor plasma half-life (t1/2_{1/2}) and bioavailability. Dose adjustments account for interspecies metabolic differences .

Q. Q8. How can researchers design experiments to differentiate between on-target and off-target effects?

Answer:

  • CRISPR Knockout Models : Eliminate the putative target gene (e.g., kinase) to confirm mechanism .
  • Proteome Profiling : Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding partners .

Advanced Research: Data Reproducibility and Optimization

Q. Q9. What methodologies improve the reproducibility of SAR studies for this compound class?

Answer:

  • Standardized Synthetic Protocols : Document reaction parameters (e.g., temperature ramps, solvent grades) in detail .
  • Open Data Repositories : Share crystallographic (CCDC) and bioactivity (ChEMBL) data to enable cross-validation .

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